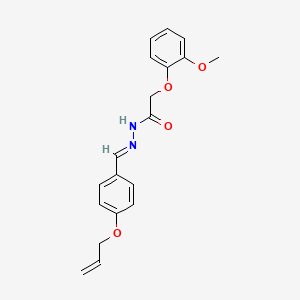
(Dibromomethyl)(phenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dibromomethyl)(phenyl)mercury is an organomercury compound with the chemical formula C7H6Br2Hg It is a derivative of phenylmercury, where the phenyl group is bonded to a dibromomethyl group
准备方法
(Dibromomethyl)(phenyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This reaction involves the substitution of the bromine atoms in bromoform with the phenylmercury group, resulting in the formation of this compound. The reaction conditions typically require a protic base and a phase-transfer catalyst to facilitate the reaction .
化学反应分析
(Dibromomethyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dibromomethyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The mercury center in this compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state. These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Addition Reactions: The compound can also undergo addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
科学研究应用
(Dibromomethyl)(phenyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the dibromomethyl group into organic molecules. This can be useful in the synthesis of complex organic compounds and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of (Dibromomethyl)(phenyl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting DNA replication and transcription. The exact molecular targets and pathways involved in its biological activity are still under investigation .
相似化合物的比较
(Dibromomethyl)(phenyl)mercury can be compared with other organomercury compounds, such as:
Phenylmercuric Acetate: Similar to this compound, phenylmercuric acetate contains a phenyl group bonded to a mercury atom. it has an acetate group instead of a dibromomethyl group.
Dimethylmercury: This compound contains two methyl groups bonded to a mercury atom. It is highly toxic and has different chemical properties compared to this compound.
Thimerosal: Thimerosal is an organomercury compound used as a preservative in vaccines.
属性
CAS 编号 |
1124-50-1 |
|---|---|
分子式 |
C7H6Br2Hg |
分子量 |
450.52 g/mol |
IUPAC 名称 |
dibromomethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHBr2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChI 键 |
ZEHNDEZINFPVGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Hg]C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)


![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)

![2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975917.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975928.png)
![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)

